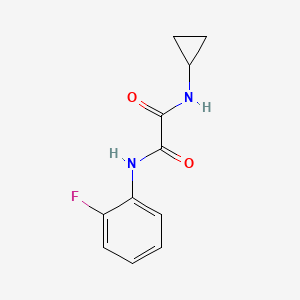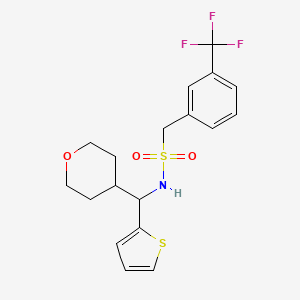
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamides and related compounds involves several steps, including solid-phase synthesis techniques. An example includes the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, which were synthesized and then reacted to yield unexpected products, showing the intricacies and challenges in synthesizing such compounds (Králová et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopy. For instance, studies on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines have revealed insights into molecular conformations and hydrogen bonding, which are critical in understanding the structure of complex molecules like the one (Sagar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving sulfonamides can lead to a variety of products depending on the conditions. Research into the reactivity of similar compounds has shown that reactions can be highly sensitive to the presence of certain groups within the molecule, influencing the outcome significantly (Abdellatif et al., 2014).
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystalline structure, are closely related to its molecular arrangement. Studies on inclusion compounds of tetrakis(4-nitrophenyl)methane, for instance, have provided insights into how weak C-H...O and pi...pi interactions can influence the crystal structures of organic compounds, which would be relevant for understanding the physical properties of the compound (Thaimattam et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be studied through spectroscopic methods and quantum mechanical calculations. Research on compounds such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide has utilized DFT techniques to predict vibrational frequencies and molecular electrostatic potential, offering insights into the chemical behavior of such molecules (Govindasamy & Gunasekaran, 2015).
Scientific Research Applications
Structural Analysis and Supramolecular Assembly
Derivatives of methanesulfonamide, like nimesulide derivatives, have been studied for their structural properties using X-ray powder diffraction. These studies reveal insights into the supramolecular assembly and intermolecular interactions within such compounds, which are crucial for understanding their behavior and potential applications in materials science and molecular engineering (Dey et al., 2015).
Pharmacological Potential
Although the exclusion criteria remove direct applications in pharmacology, it's worth noting that related compounds have been synthesized and evaluated for various biological activities. For example, celecoxib derivatives have been synthesized and tested for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). These studies contribute to a broader understanding of how sulfonamide derivatives might be used in developing new therapeutic agents.
Molecular Engineering and Design
Research on compounds combining features of benzopyran and methanesulfonamide has explored their potential in creating novel molecules with specific functions, such as antiarrhythmic and antioxidant activities. This demonstrates the versatility of methanesulfonamide derivatives in molecular design, suggesting possibilities for engineering compounds with tailored properties for various applications (Koufaki et al., 2006).
properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-4-1-3-13(11-15)12-27(23,24)22-17(16-5-2-10-26-16)14-6-8-25-9-7-14/h1-5,10-11,14,17,22H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLCIJJSIHNYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


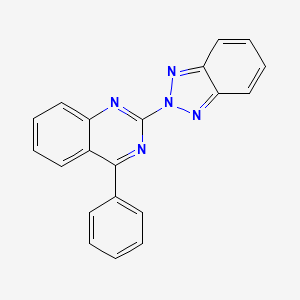
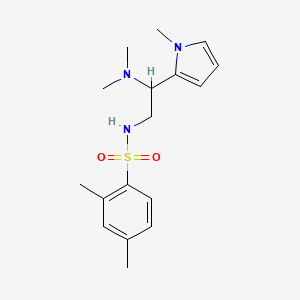
![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)

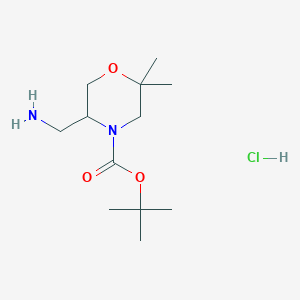
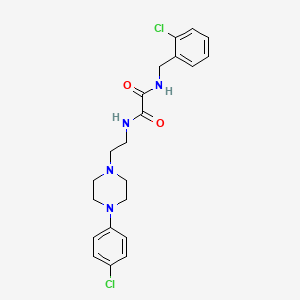
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)

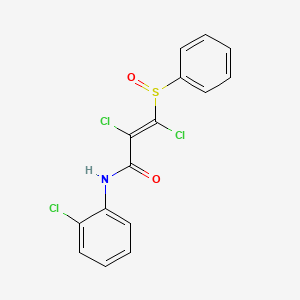
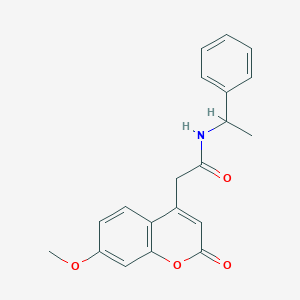

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
